
5-Phenyl-1,2,4-thiadiazol-3-amine
Overview
Description
5-Phenyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a phenyl group attached to the thiadiazole ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another approach involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with chloroacetic acid in dry acetone under reflux conditions with anhydrous potassium carbonate as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields compared to conventional heating methods . This method involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Anticancer Properties
Research indicates that 5-Phenyl-1,2,4-thiadiazol-3-amine derivatives exhibit promising anticancer activities. For instance, studies have shown that derivatives of this compound can induce cytotoxic effects against various cancer cell lines. One study reported the synthesis of several derivatives that demonstrated IC50 values ranging from 1.51 to 7.70 µM against HTLV-1-infected cells and non-infected Jurkat cells, indicating potential as chemotherapeutic agents .
Mechanism of Action
The mechanism underlying the anticancer activity of these compounds often involves apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to inhibit the growth of breast cancer cells (MCF-7) with IC50 values as low as 0.28 µg/mL through G2/M phase arrest . This highlights the potential of this compound in developing effective cancer therapies.
Agricultural Chemicals
Fungicidal and Herbicidal Applications
In agriculture, compounds related to this compound are utilized for their fungicidal and herbicidal properties. They enhance crop protection by targeting specific pathogens and improving yield quality. The stability and reactivity of these compounds make them suitable candidates for developing new agrochemicals .
Material Science
Development of Advanced Materials
The unique chemical properties of this compound derivatives are being explored in material science for applications in polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them ideal for various industrial applications .
Corrosion Inhibition
Corrosion Resistance in Mild Steel
Recent studies have investigated the use of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound demonstrated significant effectiveness in reducing corrosion rates when tested in hydrochloric acid solutions . This application is particularly valuable in industries where metal degradation poses significant challenges.
Table 1: Anticancer Activity of Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5a | MT2 | 1.51 | Apoptosis |
5b | Jurkat | 1.74 | Necrosis |
5c | C91/PL | 2.82 | Apoptosis |
5d | MCF-7 | 0.28 | Cell Cycle Arrest |
Table 2: Corrosion Inhibition Effectiveness
Compound | Corrosion Rate Reduction (%) |
---|---|
N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea | 75% |
Case Studies
Case Study: Anticancer Efficacy
A study conducted on several derivatives of this compound revealed their potential as anticancer agents against various cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through specific pathways involving mitochondrial dysfunction .
Case Study: Agricultural Application
Another research focused on the application of thiadiazole derivatives in agriculture showed that these compounds significantly reduced fungal infections in crops while promoting growth rates compared to untreated controls .
Mechanism of Action
The mechanism of action of 5-Phenyl-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by disrupting the cell cycle and inhibiting cell proliferation . The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-thiadiazol-2-amine: Similar structure but differs in the position of the amine group.
1,3,4-Thiadiazole derivatives: A broad class of compounds with varying substituents on the thiadiazole ring.
Uniqueness
5-Phenyl-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
5-Phenyl-1,2,4-thiadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a thiadiazole ring substituted with a phenyl group. Its chemical formula is , and it exhibits unique properties that contribute to its biological activity.
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of thiadiazoles exhibit cytotoxic effects against cancer cell lines. For instance, compounds related to this compound showed IC50 values ranging from 1.51 to 7.70 μM against HTLV-1-infected cell lines and Jurkat cells, indicating significant potential as anticancer agents .
- Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial activities. Research indicates that they can effectively inhibit the growth of various bacterial strains and fungi. For example, certain derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. Thiadiazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
The mechanisms underlying the biological activity of this compound involve several pathways:
- DNA Intercalation : Some studies suggest that certain derivatives may intercalate into DNA, disrupting cellular processes and leading to apoptosis in cancer cells .
- Enzyme Inhibition : Thiadiazole derivatives can act as inhibitors of key enzymes involved in inflammation and microbial resistance .
- Reactive Oxygen Species (ROS) Modulation : These compounds may influence oxidative stress pathways, contributing to their anticancer and antimicrobial effects .
Anticancer Activity
A study evaluated the cytotoxicity of several thiadiazole derivatives against HTLV-1-infected cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. Notably, compound 5b induced necrosis in Jurkat cells at a rate of 75.37% after 24 hours of treatment .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL, demonstrating the effectiveness of these compounds compared to standard antibiotics .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been assessed through studies on its binding affinity with human serum albumin (HSA). The interaction was found to be spontaneous and moderate, suggesting favorable biodistribution characteristics . However, further toxicological studies are necessary to evaluate the safety profile for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-Phenyl-1,2,4-thiadiazol-3-amine, and what factors influence yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, thiosemicarbazides can react with phenyl-substituted precursors under acidic conditions to form the thiadiazole ring. Key steps include:
- Cyclization: Using reagents like phosphorus oxychloride (POCl₃) or sulfuric acid to promote ring closure .
- Purification: Recrystallization from ethanol or methanol is critical for achieving high purity, as residual solvents or unreacted intermediates can reduce yield .
- Yield Optimization: Reaction temperature (80–100°C) and stoichiometric ratios (e.g., 1:1.2 for thiosemicarbazide to phenylacetyl chloride) significantly impact yield.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR: The amine proton (NH₂) appears as a broad singlet at δ 5.5–6.0 ppm, while the aromatic protons (C₆H₅) resonate at δ 7.2–7.8 ppm. The thiadiazole ring carbons (C3, C5) are observed at δ 160–170 ppm .
- IR Spectroscopy: N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1250–1350 cm⁻¹) confirm the thiadiazole core .
- Mass Spectrometry: The molecular ion peak [M+H]⁺ at m/z 177.23 (C₈H₇N₃S) validates the molecular formula .
Advanced Research Questions
Q. How does tautomerism in the 1,2,4-thiadiazole ring affect the chemical reactivity and biological activity of this compound derivatives?
Methodological Answer: Tautomerism influences electron distribution and hydrogen-bonding capacity:
- Structural Analysis: X-ray crystallography reveals planar vs. non-planar configurations depending on substituents. For example, electron-donating groups (e.g., NH₂) at position 3 enhance π-delocalization, stabilizing the tautomer with the amino group at C5 .
- Reactivity Implications: Tautomers with planar geometries exhibit stronger interactions with enzyme active sites (e.g., kinase inhibitors), while non-planar forms may reduce binding affinity .
- Experimental Strategy: Use DFT calculations to predict dominant tautomers and validate via variable-temperature NMR .
Q. What strategies can be employed to optimize the inhibitory activity of this compound derivatives against specific enzyme targets, such as protein kinases?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the phenyl ring to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Structure-Activity Relationship (SAR): Test derivatives with varying chain lengths (e.g., –SCH₂CH₂COOH) to improve solubility and target affinity .
- Biological Assays: Use kinase inhibition assays (IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) to correlate structural modifications with activity .
Q. How can researchers resolve contradictions in bioactivity data across studies evaluating this compound derivatives?
Methodological Answer:
- Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
- Data Normalization: Express bioactivity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify trends obscured by outlier results .
Q. Experimental Design & Data Analysis
Q. What factorial design approaches are suitable for optimizing the synthesis and bioactivity testing of this compound derivatives?
Methodological Answer:
-
2³ Factorial Design: Vary three factors (temperature, reagent ratio, reaction time) to identify interactions affecting yield .
-
Response Surface Methodology (RSM): Use Central Composite Design (CCD) to model non-linear relationships between substituent polarity and IC₅₀ values .
-
Example Table:
Factor Low Level (-1) High Level (+1) Temperature (°C) 80 120 Reagent Ratio 1:1 1:1.5 Time (h) 4 8
Q. How can computational tools enhance the prediction of this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding using GROMACS to assess stability of hydrogen bonds (e.g., with EGFR kinase) .
- ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 2.1 for C₈H₇N₃S), guiding lead optimization .
- Docking Software: AutoDock or Schrödinger Suite identifies key residues (e.g., Lys721 in EGFR) for mutagenesis validation .
Properties
IUPAC Name |
5-phenyl-1,2,4-thiadiazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZDQVLZCXNJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949925 | |
Record name | 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27182-54-3 | |
Record name | 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,2,4-thiadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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